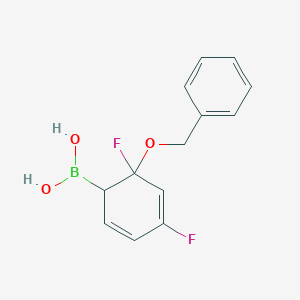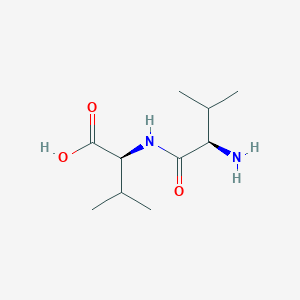
L-Valine, N-D-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-D-valyl- is a compound derived from the amino acid valine Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet It plays a crucial role in protein synthesis, muscle metabolism, and tissue repair
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-D-valyl- typically involves the use of L-Valine as a starting material. One common method is the microbial preparation of D-Valine, which can then be used to synthesize L-Valine, N-D-valyl-. This process involves microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods: Industrial production of L-Valine, N-D-valyl- often relies on microbial fermentation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. These methods are advantageous for large-scale production and ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Valine, N-D-valyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving L-Valine, N-D-valyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Valine, N-D-valyl- can produce N-hydroxy-L-Valine, while reduction can yield various derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
L-Valine, N-D-valyl- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is utilized in the development of pharmaceuticals, including antiviral drugs like valaciclovir, which is synthesized by the addition of L-Valine to aciclovir . In industry, it is used in the production of agricultural pesticides and veterinary antibiotics .
Wirkmechanismus
The mechanism of action of L-Valine, N-D-valyl- involves its interaction with specific molecular targets and pathways. For instance, in the case of valaciclovir, the addition of L-Valine enhances the bioavailability of aciclovir by facilitating its transport across intestinal cells via peptide transporters . This process involves the rapid hydrolysis of the ester bond, releasing the active drug into the bloodstream.
Vergleich Mit ähnlichen Verbindungen
L-Valine, N-D-valyl- can be compared with other similar compounds such as L-Valine, D-Valine, and DL-Valine. While all these compounds share a common valine backbone, their chirality and specific functional groups differentiate them. L-Valine is the biologically active form used in protein synthesis, while D-Valine is used in the synthesis of pharmaceuticals and agrochemicals . DL-Valine is a racemic mixture of both enantiomers and is often used in research to study the effects of chirality on biological activity .
Conclusion
L-Valine, N-D-valyl- is a versatile compound with significant potential in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
Eigenschaften
CAS-Nummer |
54622-07-0 |
|---|---|
Molekularformel |
C10H20N2O3 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI-Schlüssel |
KRNYOVHEKOBTEF-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


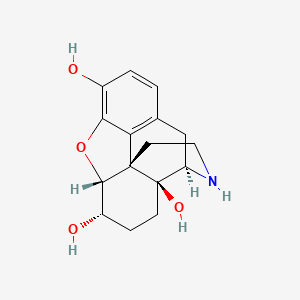
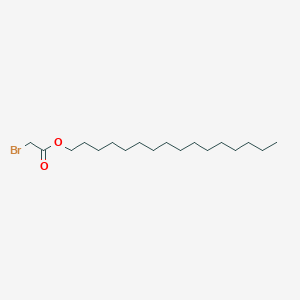
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
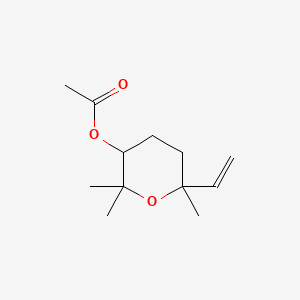

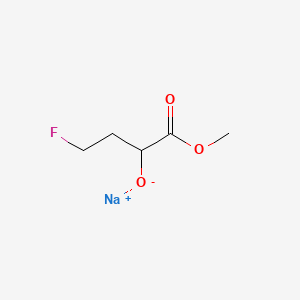

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
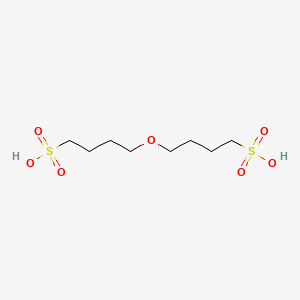
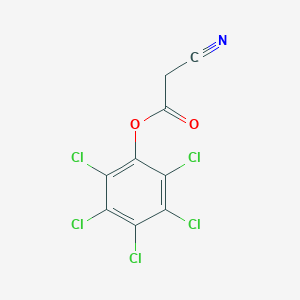
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)

